molecular formula C15H14N2 B11925064 (3-(1H-Indol-1-yl)phenyl)methanamine

(3-(1H-Indol-1-yl)phenyl)methanamine

Cat. No.: B11925064
M. Wt: 222.28 g/mol
InChI Key: QCGIDYVNXZLJHE-UHFFFAOYSA-N
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Description

(3-(1H-Indol-1-yl)phenyl)methanamine: is a compound that features an indole moiety attached to a phenylmethanamine structure. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine typically involves the reaction of indole with a suitable phenylmethanamine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indole is coupled with a halogenated phenylmethanamine under specific conditions . Another approach involves the use of a multicomponent reaction, where indole, an aldehyde, and an amine are reacted together in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction could produce indole-3-ethanamine derivatives .

Scientific Research Applications

Chemistry: (3-(1H-Indol-1-yl)phenyl)methanamine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of diseases such as cancer, viral infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

(3-indol-1-ylphenyl)methanamine

InChI

InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2

InChI Key

QCGIDYVNXZLJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN

Origin of Product

United States

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